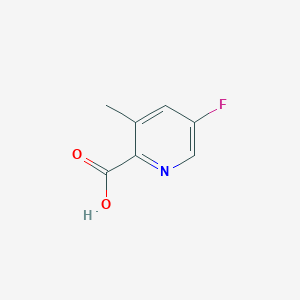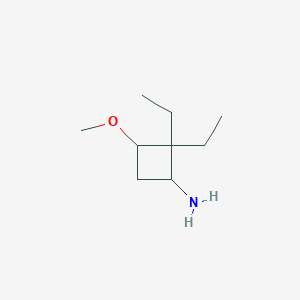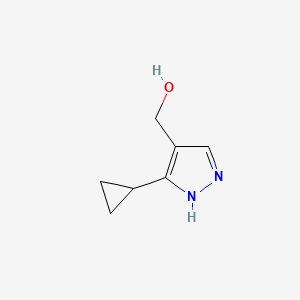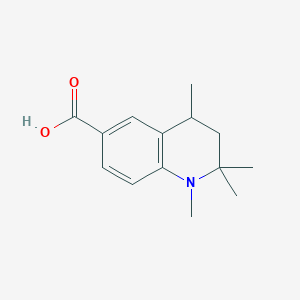
Ácido 5-fluoro-3-metilpicolínico
Descripción general
Descripción
5-Fluoro-3-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Desarrollo de medicamentos y agentes terapéuticos
Ácido 5-fluoro-3-metilpicolínico: puede desempeñar un papel en el desarrollo de nuevos agentes terapéuticos debido a sus propiedades estructurales. Los compuestos fluorados se utilizan a menudo en química medicinal para mejorar la actividad biológica y la estabilidad metabólica de los productos farmacéuticos . La incorporación de flúor puede mejorar la absorción de medicamentos y la penetración a través de las membranas biológicas, lo que podría conducir al desarrollo de tratamientos más efectivos.
Agricultura: Formulación de pesticidas
En agricultura, el ácido 5-fluoro-3-metilpicolínico podría utilizarse en la síntesis de pesticidas más selectivos y respetuosos con el medio ambiente . Las propiedades únicas del átomo de flúor pueden contribuir a la creación de compuestos que son más potentes contra las plagas y menos tóxicos para los organismos no objetivo.
Ciencia de los materiales: Síntesis de polímeros avanzados
La parte fluorada del compuesto puede ser valiosa en la ciencia de los materiales para la síntesis de polímeros avanzados con propiedades específicas, como una mayor resistencia a los disolventes, ácidos y bases . Estos polímeros pueden utilizarse en una amplia gama de aplicaciones, desde recubrimientos hasta dispositivos electrónicos.
Ciencia ambiental: Remediación de la contaminación
This compound: podría estar involucrado en la investigación de la ciencia ambiental, particularmente en estudios relacionados con la remediación de la contaminación. Se podría explorar su potencial para unirse a metales pesados o contaminantes orgánicos para desarrollar métodos más eficientes para limpiar sitios contaminados .
Química analítica: Cromatografía y espectroscopia
En química analítica, los derivados del ácido 5-fluoro-3-metilpicolínico podrían utilizarse como estándares o reactivos en técnicas cromatográficas y espectroscopia. Sus propiedades químicas únicas pueden ayudar en la identificación y cuantificación precisa de varias sustancias .
Farmacología: Estudios de la vía metabólica
La bioquímica de los compuestos fluorados como el ácido 5-fluoro-3-metilpicolínico es de interés en farmacología. Los investigadores pueden estudiar sus vías metabólicas para comprender cómo estos compuestos se procesan en el cuerpo, lo cual es crucial para las evaluaciones de seguridad y eficacia de los fármacos .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Mode of Action
It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that similar compounds can have anti-viral effects in vitro and in vivo .
Action Environment
It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, 5-Fluoro-3-methylpicolinic acid can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.
Cellular Effects
The effects of 5-Fluoro-3-methylpicolinic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, 5-Fluoro-3-methylpicolinic acid has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 5-Fluoro-3-methylpicolinic acid exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 5-Fluoro-3-methylpicolinic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-methylpicolinic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Fluoro-3-methylpicolinic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-methylpicolinic acid vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Fluoro-3-methylpicolinic acid is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, 5-Fluoro-3-methylpicolinic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-Fluoro-3-methylpicolinic acid is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of 5-Fluoro-3-methylpicolinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)

![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)




![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)



![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)
![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)

